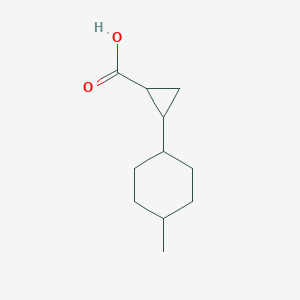

2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid

説明

Chemical Name: 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid

CAS Number: 113789-97-2

Molecular Formula: C₁₁H₁₈O₂ (inferred from Enamine Ltd's catalog entry for the rac-(1R,2S) isomer)

Structure: Features a cyclopropane ring fused to a carboxylic acid group at position 1 and a 4-methylcyclohexyl substituent at position 2. The stereochemistry (rac-(1R,2S)) indicates a racemic mixture.

This compound is a cyclopropane derivative with a bulky, lipophilic 4-methylcyclohexyl group, which influences its physicochemical properties, such as solubility and conformational rigidity. Such structures are often explored in medicinal chemistry for their metabolic stability and unique spatial geometry.

特性

IUPAC Name |

2-(4-methylcyclohexyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h7-10H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGADNYACXEHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method is the cyclization of a suitable precursor, such as a diene, using a catalyst like a Lewis acid. The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. The process may also include purification steps to isolate the final product with high purity.

化学反応の分析

Types of Reactions: 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid serves as a vital building block in organic chemistry. Its unique structure allows for the synthesis of more complex molecules, making it an essential intermediate in the development of new compounds. The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate or chromium trioxide to form ketones or aldehydes.

- Reduction : Converting the carboxylic acid group to alcohols or alkanes using lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur with reagents such as thionyl chloride.

Biological Applications

Enzyme Inhibitors and Receptor Ligands

In biological research, 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid has shown potential as an enzyme inhibitor and receptor ligand. Its chiral nature allows for detailed studies in stereochemistry and enantioselective reactions. The compound's interactions with biological molecules can provide insights into various biochemical processes, which are crucial for drug design and development.

Medical Applications

Therapeutic Potential

The compound is being investigated for its therapeutic properties. Its unique chemical structure may allow it to serve as a precursor for novel drug formulations or as a component in existing drugs. Research is ongoing to explore its efficacy in treating various medical conditions, particularly those involving enzyme activity modulation.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid is utilized in the production of specialty chemicals and materials. Its applications extend to:

- Manufacturing of Polymers : The compound can be incorporated into polymer matrices to enhance material properties.

- Coatings and Advanced Materials : Its unique structure contributes to the development of coatings with specific functional characteristics.

Case Studies

作用機序

The mechanism by which 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

類似化合物との比較

Structural and Substituent Variations

Cyclopropane carboxylic acids exhibit diverse properties based on substituents. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

Physicochemical Properties

- Lipophilicity : The 4-methylcyclohexyl group in the target compound confers significant hydrophobicity compared to phenyl or benzyl substituents. This reduces aqueous solubility but may improve membrane permeability .

- Acidity : Electron-withdrawing groups (e.g., CF₃ in 2262-03-5) lower pKa (predicted ~2–3), making the carboxylic acid more acidic. In contrast, electron-donating groups (e.g., methoxy in 1257122-69-2) raise pKa (~4–5) .

- Stereochemical Impact : The racemic nature of the target compound (rac-(1R,2S)) may lead to divergent biological activity compared to enantiopure analogs like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-97-1) .

生物活性

2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid (MCC) is a cyclopropane derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to consolidate findings from various studies regarding the biological activity of MCC, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula: C11H18O2

- Molecular Weight: 182.26 g/mol

- CAS Number: 1462882-35-4

MCC's biological activity is primarily attributed to its interaction with specific biological targets, which can lead to various pharmacological effects. Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, and potential anticancer properties.

Key Mechanisms:

- Anti-inflammatory Activity : Compounds similar to MCC have shown the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Antioxidant Properties : The presence of cyclopropane rings in compounds often correlates with antioxidant activity, which can mitigate oxidative stress in cells.

- Interaction with Receptors : Studies have indicated that MCC may interact with G-protein coupled receptors (GPCRs), impacting various signaling pathways involved in pain and inflammation.

Biological Activity Data

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Reduction in oxidative stress markers | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of MCC analogs, demonstrating significant inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that MCC could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

- Antioxidant Activity : Another study evaluated the antioxidant capacity of MCC using various assays (DPPH, ABTS). The results indicated a substantial reduction in free radicals, supporting its potential as a therapeutic agent against oxidative stress-related conditions.

- Anticancer Potential : Research on the cytotoxic effects of MCC on human cancer cell lines revealed that it induces apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent. The compound was shown to downregulate Bcl-2 and upregulate Bax expression levels, leading to increased apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。